

An In-depth Technical Guide on the Covalent Binding of EN523 to OTUB1

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Compound of Interest

Compound Name: EN523

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Introduction

This technical guide provides a comprehensive overview of the small molecule **EN523** and its covalent interaction with the deubiquitinase (DUB) OTUB1. **EN523** has been identified as a valuable chemical probe for studying OTUB1 and serves as a critical component in the development of Deubiquitinase-Targeting Chimeras (DUBTACs), a novel therapeutic modality aimed at targeted protein stabilization. This document details the mechanism of action, quantitative binding data, experimental protocols, and the broader context of OTUB1 signaling.

Core Interaction: Covalent Modification of a Non-Catalytic Cysteine

EN523 is a cysteine-reactive covalent ligand that selectively targets OTUB1, a deubiquitinase specific for K48-linked polyubiquitin chains.^[1] The key feature of this interaction is its covalent nature, where the acrylamide warhead of **EN523** forms a permanent bond with a specific cysteine residue on OTUB1.^[2]

Crucially, **EN523** does not target the catalytic cysteine (Cys91) of OTUB1. Instead, it covalently binds to a non-catalytic, allosteric cysteine residue, Cys23.^[1] This specific targeting is significant because it allows **EN523** to act as a recruiter for OTUB1 without inhibiting its

deubiquitinating activity.^{[3][4]} This property is fundamental to the function of DUBTACs, which leverage the catalytic activity of the recruited DUB to stabilize a target protein.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of **EN523** and its derivatives with OTUB1, as well as their effects in cellular models.

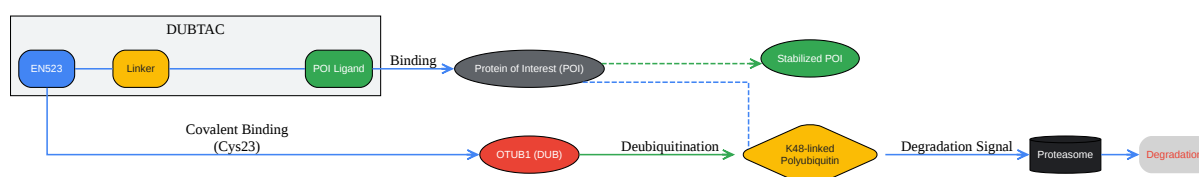
Compound	Target	Assay	Parameter	Value	Reference
EN523	Recombinant OTUB1	Gel-based ABPP	Inhibition of IA-rhodamine labeling	Dose-responsive	[2]
NJH-2-057 (EN523-lumacaftor DUBTAC)	Δ F508-CFTR	Western Blot (CFBE41o-4.7 cells)	Protein Stabilization (Dose)	Clear stabilization at 8 μ M	[2]
NJH-2-057 (EN523-lumacaftor DUBTAC)	Δ F508-CFTR	Western Blot (CFBE41o-4.7 cells)	Protein Stabilization (Time)	Evident starting at 16 h (at 10 μ M)	[2]

Signaling Pathway and Mechanism of Action

EN523's primary application is as a recruiter of OTUB1 in the context of DUBTACs. A DUBTAC is a heterobifunctional molecule composed of an OTUB1 recruiter (**EN523**), a linker, and a ligand that binds to a specific protein of interest (POI) targeted for stabilization. The mechanism of action for an **EN523**-based DUBTAC is as follows:

- The **EN523** moiety of the DUBTAC covalently binds to Cys23 of OTUB1.
- The POI-binding ligand of the DUBTAC simultaneously binds to the target protein.
- This induced proximity brings OTUB1 into close contact with the POI.
- OTUB1, which is catalytically active, removes K48-linked polyubiquitin chains from the POI.

- The deubiquitinated POI is no longer a substrate for the proteasome, leading to its stabilization and increased cellular levels.



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Caption: Mechanism of **EN523**-based DUBTACs for targeted protein stabilization.

Research has also shown that the binding of **EN523** to OTUB1 does not interfere with the interaction between OTUB1 and the E2 ubiquitin-conjugating enzyme UBE2D2.[2] This is significant as it suggests that **EN523** does not disrupt the natural regulatory interactions of OTUB1.

Experimental Protocols

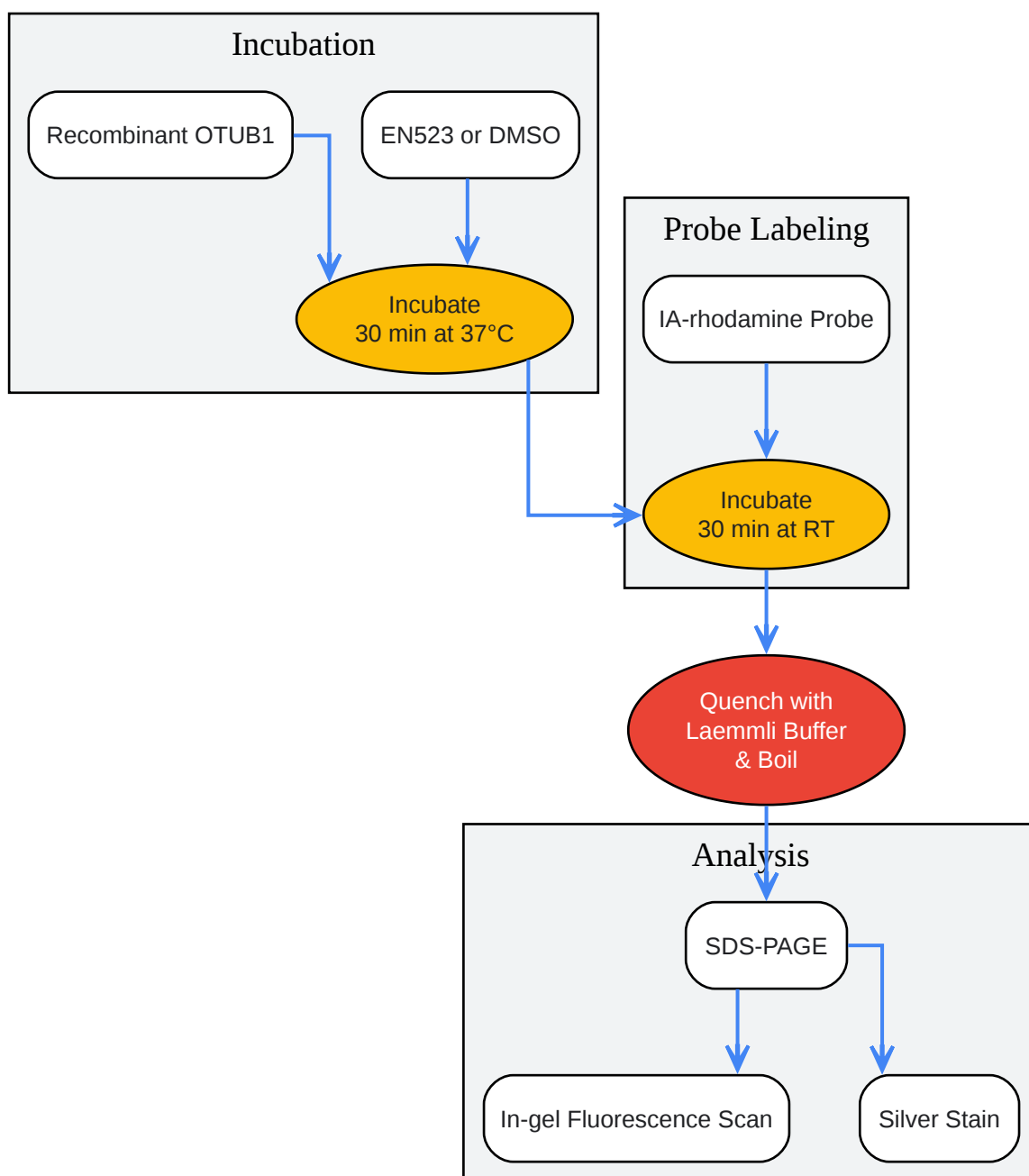
Detailed methodologies for the key experiments used to characterize the **EN523**-OTUB1 interaction are provided below.

Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to identify and confirm covalent ligands for OTUB1 by competing with a fluorescently labeled cysteine-reactive probe.

- Protein Preparation:** Recombinant OTUB1 (0.1 μ g/sample) is used in a PBS buffer.
- Compound Incubation:** OTUB1 is pre-treated with either DMSO (vehicle) or **EN523** at various concentrations for 30 minutes at 37°C in a 25 μ L volume.

- **Probe Labeling:** A rhodamine-functionalized iodoacetamide probe (IA-rhodamine) is added to a final concentration of 500 nM and incubated for 30 minutes at room temperature.
- **Quenching and Denaturation:** The reaction is stopped by adding 4x Laemmli SDS sample loading buffer and boiling at 95°C for 5 minutes.
- **Analysis:** Samples are separated by SDS-PAGE on a 4-20% Criterion TGX gel. In-gel fluorescence is assessed to visualize the labeling of OTUB1. A decrease in fluorescence in the presence of **EN523** indicates competitive binding. Protein loading is confirmed by silver staining.



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Caption: Workflow for Gel-Based Activity-Based Protein Profiling (ABPP).

LC-MS/MS Analysis of EN523-OTUB1 Adduct

This method is used to identify the specific site of covalent modification of **EN523** on OTUB1.

- **Protein-Compound Incubation:** 10 µg of recombinant OTUB1 is incubated with 50 µM **EN523** for 30 minutes.
- **Protein Precipitation and Digestion:** The protein is precipitated, and then digested with trypsin to generate peptides.
- **LC-MS/MS Analysis:** The resulting tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been modified by **EN523**. The mass shift corresponding to the addition of **EN523** is used to pinpoint the modified residue.

In Vitro OTUB1 Deubiquitination Assay

This assay determines the effect of **EN523** on the catalytic activity of OTUB1.

- **Enzyme Pre-incubation:** Recombinant OTUB1 is pre-incubated with either DMSO or 50 µM **EN523** for 1 hour.
- **Reaction Initiation:** The pre-incubated OTUB1 is added to a mixture containing K48-linked di-ubiquitin and the E2 ubiquitin-conjugating enzyme UBE2D1, which stimulates OTUB1 activity.
- **Monitoring the Reaction:** The reaction is monitored over time, and the cleavage of di-ubiquitin into mono-ubiquitin is assessed by Western blotting using an antibody against ubiquitin. No change in the rate of mono-ubiquitin appearance in the presence of **EN523** compared to the control indicates that the compound does not inhibit OTUB1's catalytic activity.

Bio-NMR Analysis of EN523-OTUB1 Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the binding of **EN523** to OTUB1 in solution.

- **Sample Preparation:** 160 µL of 50 µM {U}-2H-labeled OTUB1 is placed in a 3 mm NMR tube.
- **Data Acquisition:** 1H-1D and 13C-SOFAST-HMQC experiments are recorded on a Bruker 600 MHz spectrometer at 298K.

- Analysis: Spectra of OTUB1 are acquired in the absence and presence of **EN523**. Chemical shift perturbations (CSPs) in the OTUB1 spectrum upon addition of **EN523** indicate binding of the small molecule.

Conclusion

EN523 is a well-characterized covalent ligand that targets a non-catalytic, allosteric cysteine (Cys23) on the deubiquitinase OTUB1. Its ability to recruit OTUB1 without inhibiting its enzymatic activity makes it an invaluable tool for the development of DUBTACs, a promising new class of therapeutics for targeted protein stabilization. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the **EN523**-OTUB1 interaction and to develop novel DUBTACs for a wide range of therapeutic targets.

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